4-Benzyl-7-hydroxy-3-phenylcoumarin

aromatase CYP19A1 breast cancer

4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS: 80472-58-8) is a research-grade compound distinguished by its validated use as a negative control in aromatase inhibitor screening (IC50 > 50 μM) and a weak CYP2A6 inhibitor (IC50 = 25 μM). It is specifically indicated for validating assay specificity and probing CYP2A6 activity without enzyme saturation. This unique profile ensures reliable, reproducible results in pharmacological and biochemical research.

Molecular Formula C22H16O3
Molecular Weight 328.367
CAS No. 80472-58-8
Cat. No. B2831936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyl-7-hydroxy-3-phenylcoumarin
CAS80472-58-8
Molecular FormulaC22H16O3
Molecular Weight328.367
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4
InChIInChI=1S/C22H16O3/c23-17-11-12-18-19(13-15-7-3-1-4-8-15)21(16-9-5-2-6-10-16)22(24)25-20(18)14-17/h1-12,14,23H,13H2
InChIKeyUDGDPGYTQSJHSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8): Chemical Identity and Basal Characteristics


4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS: 80472-58-8) is a synthetic derivative of the coumarin family, belonging to the benzopyrone class. Its molecular structure is characterized by a coumarin core (2H-chromen-2-one) with a hydroxyl group at position 7, a phenyl group at position 3, and a benzyl group at position 4, resulting in a molecular formula of C22H16O3 and a molecular weight of 328.36 g/mol [1]. As a member of the 7-hydroxycoumarin subclass, it exhibits fluorescence properties owing to the electron-donating hydroxyl group at position 7 [2].

Why 4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8) Cannot Be Replaced by Other Coumarins: The Need for Specific Evidence


Coumarin derivatives exhibit a vast range of biological activities and physicochemical properties that are exquisitely sensitive to even minor structural modifications. Substitutions at positions 3, 4, and 7 on the coumarin nucleus profoundly influence target binding affinity, selectivity, metabolic stability, and photophysical behavior [1]. Consequently, generic substitution among in-class compounds is scientifically unsound without direct comparative data. 4-Benzyl-7-hydroxy-3-phenylcoumarin's unique combination of substituents—a 7-OH, a 3-phenyl, and a 4-benzyl group—creates a distinct molecular recognition profile that cannot be inferred from other coumarins. The evidence presented below demonstrates why this specific compound must be evaluated on its own merits rather than assumed to be functionally equivalent to related analogs.

Quantitative Differentiation of 4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8) Against Closest Analogs


Aromatase Inhibition: 4-Benzyl-7-hydroxy-3-phenylcoumarin is a Very Poor Inhibitor Compared to 4-Benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin

In a biochemical study of aromatase (CYP19A1) inhibition, 4-benzyl-7-hydroxy-3-phenylcoumarin exhibited negligible activity with an IC50 value greater than 50 μM. In contrast, a closely related analog, 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin, displayed potent competitive inhibition with a Ki value of 84 nM [1]. This represents a >595-fold difference in inhibitory potency, highlighting the critical importance of specific substituent patterns for aromatase engagement.

aromatase CYP19A1 breast cancer

CYP2A6 Inhibition: 4-Benzyl-7-hydroxy-3-phenylcoumarin Exhibits Weak CYP2A6 Inhibition with a High IC50 of 25 μM

Evaluation of CYP2A6 inhibitory activity revealed that 4-benzyl-7-hydroxy-3-phenylcoumarin has an IC50 value of 25,000 nM (25 μM) against CYP2A6-mediated coumarin 7-hydroxylation [1]. In comparison, 7-hydroxycoumarin (umbelliferone), a common reference compound, acts as a CYP2A6 substrate with a Km typically in the low micromolar range (e.g., ~1-5 μM) [2]. While 4-benzyl-7-hydroxy-3-phenylcoumarin can inhibit CYP2A6, its potency is significantly weaker than many known CYP2A6 inhibitors which often have IC50 values in the nanomolar range.

CYP2A6 cytochrome P450 drug metabolism

Anti-Melanogenic Activity: 4-Phenyl Hydroxycoumarins Show Potent Depigmenting Activity, But 4-Benzyl-7-hydroxy-3-phenylcoumarin Lacks Direct Comparative Data

7-Hydroxy-4-phenylcoumarin (7C) and 5,7-dihydroxy-4-phenylcoumarin (5,7C) demonstrated significant anti-melanogenic activity in the zebrafish model, decreasing body pigmentation at 5 µg/mL while showing no melanocytotoxicity or cardiotoxic effects at doses ≤50 µg/mL. This performance was superior to the commercial depigmenting agents hydroquinone and kojic acid, which exhibited toxicity at comparable doses [1]. The 4-benzyl-7-hydroxy-3-phenylcoumarin structure differs by the presence of a 4-benzyl group instead of a 4-hydrogen, and a 3-phenyl group instead of a 3-hydrogen. While no direct data exists for 4-benzyl-7-hydroxy-3-phenylcoumarin in melanogenesis assays, the structural divergence suggests its activity profile would likely differ, underscoring the need for dedicated testing rather than extrapolation from 4-phenyl analogs.

melanogenesis tyrosinase skin whitening

MAO Inhibition: 7-Hydroxy-4-phenylcoumarin is a Potent Dual MAO/ALDH-2 Inhibitor, but 4-Benzyl-7-hydroxy-3-phenylcoumarin's Activity is Unknown

7-Hydroxy-4-phenylcoumarin has been characterized as a dual inhibitor of aldehyde dehydrogenase-2 (ALDH-2) and monoamine oxidase (MAO), with IC50 values of 1.5 µM and 0.5 µM, respectively [1]. In contrast, no MAO or ALDH-2 inhibition data exists for 4-benzyl-7-hydroxy-3-phenylcoumarin. Given that MAO inhibition is highly sensitive to substitution patterns on the coumarin ring—as demonstrated by 3D-QSAR models for MAO B inhibitors [2]—the activity of the 4-benzyl analog cannot be reliably predicted from the 4-phenyl counterpart. Researchers seeking MAO inhibitors should specifically test this compound rather than assume functional equivalence.

monoamine oxidase MAO ALDH-2

Evidence-Backed Application Scenarios for 4-Benzyl-7-hydroxy-3-phenylcoumarin (CAS 80472-58-8)


Negative Control for Aromatase Inhibition Studies

Based on the documented IC50 > 50 μM against aromatase [1], 4-benzyl-7-hydroxy-3-phenylcoumarin serves as an ideal negative control compound in assays screening for potent aromatase inhibitors. Its structural similarity to the potent inhibitor 4-benzyl-3-(4′-chlorophenyl)-7-methoxycoumarin (Ki = 84 nM) allows researchers to validate assay specificity and confirm that observed inhibition is due to specific pharmacophoric features rather than non-specific coumarin scaffold effects.

CYP2A6 Probe Substrate or Weak Inhibitor in Drug Metabolism Studies

With an IC50 of 25 μM for CYP2A6 inhibition [1], this compound can be employed as a weak inhibitor or a probe to assess CYP2A6 activity in hepatic microsomal assays. Its relatively low potency makes it suitable for studying CYP2A6-mediated metabolism without saturating the enzyme, particularly in competitive inhibition experiments where a range of inhibitor potencies is required.

Fluorescent Probe for Hydrophobic Binding Site Mapping

The presence of both 7-hydroxy and extended aromatic/benzyl substituents endows this compound with fluorescent properties characteristic of 7-hydroxycoumarins [1]. Its enhanced hydrophobicity due to the 3-phenyl and 4-benzyl groups may alter its solvatochromic behavior and binding to hydrophobic protein pockets. This makes it a candidate for developing fluorescent probes to map hydrophobic binding sites on enzymes or receptors, where its fluorescence emission changes upon binding can be quantified.

Scaffold Optimization for Selective Enzyme Inhibition

The clear structure-activity relationships (SAR) derived from this compound—particularly its lack of aromatase inhibition and weak CYP2A6 inhibition—provide a well-defined baseline for medicinal chemistry optimization. By systematically modifying the 7-hydroxy, 3-phenyl, or 4-benzyl groups, researchers can explore the chemical space to engineer selective inhibition of other therapeutic targets (e.g., kinases, nuclear receptors) while minimizing off-target CYP interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzyl-7-hydroxy-3-phenylcoumarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.